molecular formula C33H34N4O4S B1673862 2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide CAS No. 881375-00-4

2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide

Cat. No. B1673862
M. Wt: 582.7 g/mol
InChI Key: AATCBLYHOUOCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ku-0060648 is an ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK) and an inhibitor of PI3K. In a cell-free assay, it has IC50s of 5, 4, 0.5, <0.1, and 594 nM for DNA-PK, PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, respectively. In cells, the level of PI3K inhibition is variable, depending upon the cell line utilized. In MCF-7 cells, it has IC50s of 19 and 39 nM, for DNA-PK and PI3K, respectively, while in SW620 cells, it has an IC50 of 170 nM for DNA-PK but >10,000 nM for PI3K. Ku-0060648 is useful for Cas9 editing due to its DNA-PK inhibition, which reduces the frequency of non-homologous end joining and increases homology-directed recombination. It also shows promise in cancer research in vitro and in vivo.
Dual PI 3-K and DNA-PK inhibitor (IC50 values are <0.1, 0.5, 4 and 19 nM for PI 3-Kdelta, PI 3-Kbeta, PI 3-Kalpha and DNA-PK respectively). Inhibits proliferation of MCF7 cells in vitro and delays growth of MCF7 xenografts in mice. Also enhances CRISPR-Cas9-mediated homology- directed repair (HDR) efficiency, and attenuates nonhomologous end-joining (NHEJ).
KU-0060648 is a dual inhibitor of DNA-PK and PI-3K. KU-0060648 inhibited cellular DNA-PK autophosphorylation with IC values of 0.019 μmol/L (MCF7 cells) and 0.17 μmol/L (SW620 cells), and PI-3K-mediated AKT phosphorylation with IC values of 0.039 μmol/L (MCF7 cells) and more than 10 μmol/L (SW620 cells). KU-0060648 inhibits hepatocellular carcinoma cells through DNA-PKcs-dependent and DNA-PKcs-independent mechanisms.

Scientific Research Applications

Dual DNA-PK/PI3-K Inhibitory Activity

This compound is an analogue of a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair processes related to cancer cell survival. The compound has shown high potency against DNA-PK, enhancing the cytotoxicity of ionizing radiation (IR) in vitro and in vivo, which is critical for cancer treatment. It has also been identified as a potent mixed DNA-PK and PI-3K inhibitor, which could have significant implications for cancer therapy, especially in potentiating the effects of DNA-damaging anticancer agents (Cano et al., 2013).

Synthesis and Biological Activity Evaluation

Another study focused on synthesizing new derivatives of the compound to evaluate their antimicrobial and anticholinesterase activities. Despite expectations, the compounds displayed weak acetylcholinesterase inhibitory activities but significant antifungal activity against Candida parapsilosis, highlighting a potential application in addressing fungal infections (Yurttaş et al., 2015).

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects, particularly in the context of acetylcholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's. While specific data on this compound was not highlighted, related pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moieties were studied for their potential in neuroprotection and showed promising results (Sameem et al., 2017).

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATCBLYHOUOCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide

CAS RN

881375-00-4
Record name KU-0060648
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881375004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KU-0060648
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM6DZS6PYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide
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2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide
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2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide
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2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide
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2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide
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2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide

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